molecular formula C19H18N6O2S B6581188 N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide CAS No. 1207028-60-1

N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide

Cat. No.: B6581188
CAS No.: 1207028-60-1
M. Wt: 394.5 g/mol
InChI Key: FDFZANNQVPBWIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.), bond lengths and angles, and any functional groups present .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, what types of reactions it undergoes, and what products are formed .


Physical and Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.) .

Mechanism of Action

If the compound is a drug or biologically active molecule, this would involve understanding how it interacts with biological systems .

Safety and Hazards

This involves understanding any risks associated with the compound, including toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-11-4-6-14(7-5-11)25-18-15(9-20-25)13(3)22-23-19(18)28-10-17(26)21-16-8-12(2)27-24-16/h4-9H,10H2,1-3H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFZANNQVPBWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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